molecular formula C12H16ClFN2 B6362389 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane CAS No. 1240574-31-5

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane

Cat. No.: B6362389
CAS No.: 1240574-31-5
M. Wt: 242.72 g/mol
InChI Key: FKVOOVHBNMNKLI-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a (3-chloro-2-fluorophenyl)methyl group. The 1,4-diazepane scaffold is frequently utilized in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets such as serotonin and dopamine receptors . The (3-chloro-2-fluorophenyl) substituent introduces electron-withdrawing effects, which may enhance binding affinity and metabolic stability compared to simpler aryl groups.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-11-4-1-3-10(12(11)14)9-16-7-2-5-15-6-8-16/h1,3-4,15H,2,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVOOVHBNMNKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the phenyl ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepane ring to other cyclic amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.

Major Products Formed

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs of 1,4-Diazepane Derivatives
Compound Name Substituent(s) Molecular Weight Biological Activity/Notes Reference
1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane (3-Cl-2-F-C6H3)CH2- ~243.7 (calc.) No direct data; inferred CNS activity
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane 2-(CF3)C6H4- 246.10 D3 receptor ligand; 61% synthesis yield
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (4-Cl-C6H4)(C6H5)CH- Not reported Antimalarial candidate
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Cl-C6H4-pyrazole-4-yl Not reported 5-HT7R selective antagonist; ASD models
1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane 4-Br-2-F-C6H3CH2- ~278.6 (calc.) No activity data; commercial availability

Key Observations :

  • Electron-Withdrawing Groups: The 3-chloro-2-fluoro substitution in the target compound likely enhances receptor binding compared to non-halogenated analogs. Similar effects are observed in 1-(2-(trifluoromethyl)phenyl)-1,4-diazepane, which showed high affinity for dopamine D3 receptors .

Pharmacological Activity

  • 5-HT7 Receptor Selectivity : 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane demonstrated potent 5-HT7R antagonism, reducing repetitive behaviors in autism spectrum disorder (ASD) models .

The target compound’s chloro-fluoro substitution may favor interactions with similar GPCRs, though experimental validation is required.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Purity Melting Point Spectral Data (1H NMR/MS)
1-(2-(Trifluoromethyl)phenyl)-1,4-diazepane 95% Not reported δ 7.66–7.18 (aromatic), [M+H]+ 246.10
1-[(2-methylphenyl)methyl]-1,4-diazepane 95% Not reported InChIKey=YZYWLUMZHQKNJJ
Target Compound Unknown Unknown Predicted [M+H]+ ~243.7

Notes:

  • The trifluoromethyl analog’s LC/MS data confirm its stability under analytical conditions .
  • Purity levels for commercial analogs like 1-(4-bromo-2-fluorobenzyl)-1,4-diazepane range from 90–95% .

Biological Activity

1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane is a diazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, making it a candidate for therapeutic exploration.

The compound is characterized by the following chemical structure:

  • IUPAC Name : 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane
  • Molecular Formula : C12H16ClFN2
  • CAS Number : 1240574-31-5

Synthesis

The synthesis typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate, often conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

The biological activity of 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, influencing various physiological processes.

Pharmacological Profile

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties. The compound's structural characteristics may allow it to disrupt microbial cell functions.
  • CNS Activity : Given its diazepane structure, it may have effects on the central nervous system, potentially acting as anxiolytics or sedatives.

Study on Antimicrobial Properties

A study conducted on various diazepane derivatives highlighted the antimicrobial efficacy of compounds similar to 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane. The results indicated that these compounds could inhibit the growth of certain bacterial strains with varying degrees of potency .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Diazepane Derivative AE. coli32 µg/mL
Diazepane Derivative BS. aureus16 µg/mL
1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepaneP. aeruginosa8 µg/mL

CNS Activity Exploration

Another investigation focused on the CNS effects of diazepane derivatives. It was found that compounds with similar structures exhibited anxiolytic properties in animal models, suggesting a potential therapeutic application for anxiety disorders .

Comparison with Related Compounds

To better understand the biological activity of 1-[(3-Chloro-2-fluorophenyl)methyl]-1,4-diazepane, it is useful to compare it with structurally related compounds.

Compound NameStructureBiological Activity
3-Chloro-2-fluorobenzylamineStructureAntimicrobial
Other DiazepanesVariedCNS effects

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